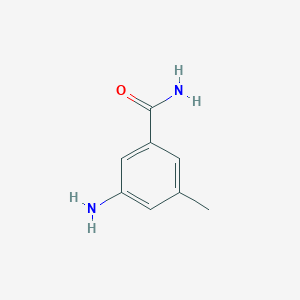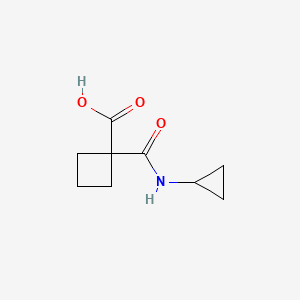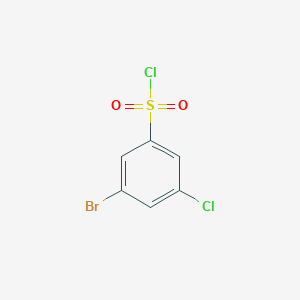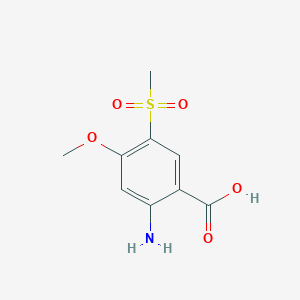
3-Amino-5-methylbenzamide
Übersicht
Beschreibung
3-Amino-5-methylbenzamide is a chemical compound with the CAS Number: 1169516-89-5 . It has a molecular weight of 150.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for 3-Amino-5-methylbenzamide is the same, and its Inchi Code is 1S/C8H10N2O/c1-5-2-6 (8 (10)11)4-7 (9)3-5/h2-4H,9H2,1H3, (H2,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Amino-5-methylbenzamide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
DNA Repair and Cellular Processes
3-Amino-5-methylbenzamide, often studied in the form of 3-aminobenzamide, has been a focus in research related to DNA repair processes. It's commonly used as an inhibitor of poly(ADP-ribose) synthesis, a significant process in DNA repair. Studies have shown that 3-aminobenzamide can influence DNA break frequencies in cells damaged by methyl methane sulfonate, indicating a complex relationship with DNA repair mechanisms (Cleaver, Milam, & Morgan, 1985).
Thermal Stability and Chemical Properties
Research has also explored the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This includes studies on the decomposition temperature and heat release during thermal decomposition, contributing to our understanding of the chemical properties and stability of these compounds under various conditions (Cong & Cheng, 2021).
Cancer Research and Anti-Tumor Activity
There's a significant interest in the role of 3-aminobenzamide derivatives in cancer research. Studies have synthesized novel derivatives and evaluated their anti-tumor activity, showing promising results in vitro. These studies contribute to the development of new therapeutic agents in cancer treatment (Li, 2014).
Impact on Cardiovascular Function
Research has also explored the cardiovascular effects of similar compounds. For example, studies on 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, an anti-ulcer drug, have shown it can influence blood flow and cardiac contractility, offering insights into the cardiovascular implications of these types of compounds (Hirohashi, Takasuna, Asano, Ryokawa, & Tamura, 1993).
Influence on DNA Precursor Metabolism
Further studies have noted that 3-aminobenzamide can affect DNA precursor metabolism. This includes its impact on the incorporation of nucleotides into DNA, suggesting a broader influence on cellular metabolic processes beyond its role as a poly(ADP-ribose) synthetase inhibitor (Milam, Thomas, & Cleaver, 1986).
Repellent Effectiveness and Toxicology
In the field of entomology and toxicology, studies have evaluated the effectiveness and toxicity of compounds like N,N-diethyl-3-methylbenzamide (DEET) as insect repellents. This research contributes to our understanding of the use of these compounds in pest control and their impact on non-target organisms (Alzogaray, 2015).
Gastroprokinetic Activity
Another area of interest is the potential gastroprokinetic activity of benzamides bearing different alicyclic structures. These studies offer insights into how modifications to the benzamide structure can influence its effectiveness in gastrointestinal applications (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOAUFBLDQIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)

![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)


